7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Description
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with bromine (Br) at position 7, iodine (I) at position 3, and a tetrahydropyran-2-yl (THP) protecting group at position 1. Its molecular formula is C₁₁H₁₁BrIN₃O, with a molar mass of 408.03 g/mol . Key physical properties include a predicted density of 2.25 ± 0.1 g/cm³, boiling point of 486.0 ± 45.0 °C, and pKa of 3.11 ± 0.30 . The THP group enhances solubility in organic solvents, while the iodine and bromine substituents make it a versatile intermediate in medicinal chemistry and cross-coupling reactions .
Properties
IUPAC Name |
7-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-8-6-14-5-7-10(8)16(15-11(7)13)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHBSBPKXKTAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=NC=C3C(=N2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148603 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 7-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416713-72-8 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 7-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 7-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of Pyrazolo[4,3-c]pyridine Core
Method:
A common approach involves cyclocondensation of a suitable hydrazine derivative with a pyridine-2,3-dione or a related diketone. Literature examples demonstrate that pyrazolo[4,3-c]pyridines can be synthesized via:
- Reaction of 2,3-dichloropyridine with hydrazine hydrate to form the pyrazolopyridine nucleus.
- Alternative methods include cyclization of 2-cyano-3-aminopyridine with hydrazine derivatives under reflux.
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2,3-dichloropyridine | Hydrazine hydrate | Ethanol | 80 | 4 | 60–80 |
| 2-cyano-3-aminopyridine | Hydrazine hydrate | Ethanol | 80 | 6 | 55–75 |
Regioselective Halogenation
Method:
Selective halogenation is critical for introducing the bromo and iodo groups at the 7- and 3-positions, respectively. The typical sequence is:
Bromination:
The pyrazolopyridine core is treated with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or acetonitrile) at low temperature to afford the 7-bromo derivative.Iodination:
Subsequent iodination at the 3-position is achieved using N-iodosuccinimide (NIS) or iodine monochloride (ICl) under mild conditions.
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Bromination | NBS | DMF | 0–25 | 1–2 | 70–90 |
| Iodination | NIS or ICl | Acetonitrile | 0–25 | 1–2 | 65–85 |
- The order of halogenation is crucial for regioselectivity; bromination is generally performed first due to the higher reactivity of the 7-position.
- Purification by column chromatography is standard after each halogenation step.
N-Protecting Group Introduction (Tetrahydro-2H-pyran-2-yl)
Method:
The N1 position is protected using tetrahydro-2H-pyran-2-yl chloride (THP-Cl) in the presence of a base, typically pyridine or triethylamine, in dichloromethane at 0–25°C.
| Substrate | Reagent (THP-Cl) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | THP-Cl | Pyridine | DCM | 0–25 | 2–4 | 60–80 |
- The reaction is monitored by TLC.
- The product is purified by flash chromatography (e.g., 0–5% MeOH in DCM).
Research Findings and Optimization
Sequential vs. One-Pot Approaches
While stepwise halogenation and protection are standard, recent research in related heterocycle synthesis suggests that one-pot sequential arylation or halogenation can improve efficiency and reduce purification steps. However, for highly functionalized systems like this, stepwise control remains preferred for maximizing regioselectivity and yield.
Purification
Analytical Characterization
- Structures are confirmed by NMR (1H, 13C), HRMS, and, if necessary, X-ray crystallography.
- Melting point and purity (by HPLC or elemental analysis) are routinely reported.
Summary Table: Complete Synthetic Sequence
| Step | Key Reagents/Conditions | Yield (%) | Purification |
|---|---|---|---|
| Core formation | Hydrazine hydrate, ethanol, 80°C | 60–80 | Recrystallization |
| Bromination | NBS, DMF, 0–25°C | 70–90 | Column chromatography |
| Iodination | NIS/ICl, acetonitrile, 0–25°C | 65–85 | Column chromatography |
| N-protection | THP-Cl, pyridine, DCM, 0–25°C | 60–80 | Flash chromatography |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Organolithium Reagents: For substitution reactions.
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The tetrahydro-2H-pyran-2-yl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : The iodine substituent in the target compound distinguishes it from bromine- or chlorine-containing analogs, offering distinct reactivity in Suzuki-Miyaura couplings (iodine’s higher atomic radius facilitates oxidative addition) .
- Ring Isomerism : The pyrazolo[4,3-c]pyridine scaffold (target compound) differs from [4,3-b] and [3,4-c] isomers in electronic distribution and steric hindrance, impacting binding affinity in kinase inhibitors .
Physicochemical Properties
Analysis :
- The higher density and boiling point of the target compound correlate with iodine’s molecular weight and polarizability .
- The pKa of 3.11 suggests protonation at physiological pH, relevant for bioavailability in drug candidates .
Research Findings and Patent Relevance
- A 2024 patent () highlights substituted pyrazolo[4,3-c]quinolines for kinase modulation, underscoring the importance of halogen positioning for activity. The target compound’s iodine substituent may improve binding specificity compared to bromine analogs.
- Parchem () and CymitQuimica () list discontinued production of some derivatives, suggesting scalability challenges with iodine-containing compounds.
Biological Activity
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound notable for its unique structural features and potential biological applications. This article reviews its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of bromine and iodine substituents on a pyrazolo[4,3-c]pyridine core, along with a tetrahydro-2H-pyran-2-yl group. This structure may enhance its solubility and bioavailability compared to other related compounds lacking these features.
Chemical Formula: C₁₁H₁₁BrIN₃O
CAS Number: 1416712-91-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Halogenation Reactions: Introducing bromine and iodine through electrophilic substitution.
- Nucleophilic Substitution: Incorporating the tetrahydro-2H-pyran group.
- Cyclization Reactions: Forming the pyrazolo core under controlled conditions using strong bases or acids.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen atoms may facilitate halogen bonding, enhancing binding affinity and specificity.
Pharmacological Applications
Research indicates potential applications in various fields:
-
Medicinal Chemistry:
- Investigated as a precursor for developing new therapeutic agents.
- May exhibit inhibitory activity against specific kinases or other protein targets.
- Antimicrobial Activity:
-
Anticancer Potential:
- The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, although specific data on this compound's effectiveness is still limited.
Comparative Analysis
A comparative analysis with similar compounds reveals distinct advantages:
| Compound Name | Structure | Solubility | Biological Activity |
|---|---|---|---|
| This compound | Contains Br and I | High | Promising antimicrobial and anticancer activity |
| 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | Lacks tetrahydro group | Moderate | Reduced bioavailability |
| 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | Lacks Br | High | Potentially less reactive |
Case Studies
Recent studies have focused on the pharmacokinetics of related compounds in animal models:
- Study on Bioavailability:
- Toxicity Assessment:
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing halogenated pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer : The synthesis typically involves halogenation (bromination/iodination) and protection/deprotection strategies. For example, bromination of pyrazolo-pyridine precursors can be achieved using HBr or Br₂ under acidic conditions, while iodination may require Pd-catalyzed coupling (e.g., using Cs₂CO₃ and XPhos) . The tetrahydro-2H-pyran-2-yl (THP) protecting group is introduced via reaction with dihydropyran under acidic conditions, which stabilizes the nitrogen during subsequent reactions .
Q. How is the THP-protecting group utilized in stabilizing pyrazolo[4,3-c]pyridine intermediates?
- Methodological Answer : The THP group protects the pyrazole nitrogen during harsh reactions (e.g., coupling or halogenation). Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and purification via reverse-phase chromatography . This prevents undesired side reactions and improves solubility in organic solvents .
Q. What safety precautions are critical when handling halogenated pyrazolo[4,3-c]pyridines?
- Methodological Answer : Key precautions include:
- Avoiding inhalation/contact with dust (P280: wear gloves/eye protection; H315: skin irritation) .
- Storing under inert gas (N₂/Ar) to prevent decomposition (P403 + P233) .
- Using spark-free tools and explosion-proof equipment due to flammability risks (P242, P210) .
Advanced Research Questions
Q. How can low yields in bromination steps be addressed during synthesis?
- Methodological Answer : Low yields (e.g., 29% in bromination of 3-fluoro-2-formylpyridine ) may arise from competing side reactions. Optimization strategies include:
- Temperature control (110°C → RT) to minimize decomposition .
- Using stoichiometric HBr instead of Br₂ to reduce oxidation byproducts .
- Purification via silica gel chromatography or recrystallization to isolate the desired product .
Q. What analytical techniques are recommended for characterizing halogenated pyrazolo[4,3-c]pyridines?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., THP protection at N1, bromine/iodine positions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺) and isotopic patterns for halogens .
- Elemental Analysis : Combustion analysis to validate C/H/N/Br/I percentages, ensuring purity >95% .
Q. How can coupling reactions (e.g., Suzuki-Miyaura) be optimized for pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer :
- Catalyst selection: Pd₂(dba)₃/XPhos systems show higher efficiency for aryl halide couplings compared to PdCl₂(PPh₃)₂ .
- Solvent/base optimization: Use toluene or dioxane with Cs₂CO₃ for improved solubility and reaction rates .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 12 h → 1 h) while maintaining yields >70% .
Q. What biological activities are predicted for 7-Bromo-3-iodo-1-THP-pyrazolo[4,3-c]pyridine?
- Methodological Answer : Structural analogs (e.g., substituted pyrazolo[4,3-c]pyridines) exhibit kinase inhibition (e.g., EGFR) due to halogen interactions with ATP-binding pockets . Computational docking (e.g., AutoDock Vina) can predict binding affinities. In vitro assays (e.g., IC₅₀ measurements) should follow ISO-10993 guidelines for cytotoxicity screening .
Contradiction Analysis
Q. Why do some synthetic routes report inconsistent yields for similar intermediates?
- Methodological Answer : Discrepancies arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
